5-Bromo-1,1-(ethylenedioxo)-indane
Overview
Description
Scientific Research Applications
Application Summary
Isatin is a privileged framework in the drug development and drug design area . Trisindoline, an isatin derivative, acts as a lead compound for the development of α-glucosidase inhibitors . The presence of the bromo group at C5 position of isatin and halogens at the ortho-position of N-benzyl of indole have been reported to be pivotal for the inhibitory activity of α-glucosidase .
Method of Application
The synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one (1) is achieved by indole N-benzylation and electrophilic addition . The reaction of indole and 2-chlorobenzyl bromide in DMF affords 2-chlorobenzyl indole . The subsequent reaction of this product with 5-bromoisatin in THF in the presence of sulfuric acid yields the title compound .
Results or Outcomes
The synthesis of compound 1 was successful and it was obtained in 75% yield . The spectroscopic methods (FTIR, HRMS-ESI, 1H and 13C NMR) were utilized for structure identification of all compounds .
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5’-Bromo-1,1’:3’,1’'-terphenyl : This compound is a type of terphenyl, which are polycyclic aromatic hydrocarbons. They are used in a variety of applications, including as heat transfer fluids, as components in liquid crystals, and in certain types of organic light-emitting diodes (OLEDs).
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5-Bromo-1,3-cyclohexadiene : This compound is a type of cyclohexadiene, which are used in organic synthesis. They can undergo Diels-Alder reactions, which are used to form six-membered rings, a common motif in organic compounds.
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5-Bromo-1,3-dihydro-2H-inden-2-one : This compound is a type of indenone, which are used in the synthesis of various pharmaceuticals and organic materials.
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5’-Bromo-1,1’:3’,1’'-terphenyl : This compound is a type of terphenyl, which are polycyclic aromatic hydrocarbons. They are used in a variety of applications, including as heat transfer fluids, as components in liquid crystals, and in certain types of organic light-emitting diodes (OLEDs).
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5-Bromo-1,3-cyclohexadiene : This compound is a type of cyclohexadiene, which are used in organic synthesis. They can undergo Diels-Alder reactions, which are used to form six-membered rings, a common motif in organic compounds.
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5-Bromo-1,3-dihydro-2H-inden-2-one : This compound is a type of indenone, which are used in the synthesis of various pharmaceuticals and organic materials.
properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGQIOPLISLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669790 | |
Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,1-(ethylenedioxo)-indane | |
CAS RN |
760995-51-5 | |
Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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